3,5-Difluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

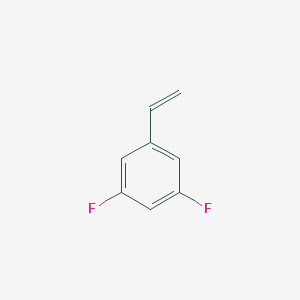

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJPFZKCYYDBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596237 | |

| Record name | 1-Ethenyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182132-57-6 | |

| Record name | 1-Ethenyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluorostyrene chemical properties and structure

An In-Depth Technical Guide to 3,5-Difluorostyrene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS RN: 182132-57-6), a fluorinated monomer of significant interest to researchers in materials science and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, reactivity, and metabolic stability to the molecule and its derivatives. This document details the compound's structure, physicochemical and spectroscopic properties, outlines a robust synthetic methodology, and explores its primary applications, with a focus on advanced polymer synthesis and its role as a key building block in medicinal chemistry. The content herein is curated to provide both foundational knowledge and field-proven insights for scientists and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1,3-difluoro-5-vinylbenzene, is an aromatic compound featuring a vinyl group attached to a benzene ring substituted with two fluorine atoms at the meta positions. This substitution pattern is crucial as it significantly influences the molecule's electronic landscape and reactivity. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution while influencing the reactivity of the vinyl group in polymerization.

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 182132-57-6 | [1][2][3] |

| Molecular Formula | C₈H₆F₂ | |

| Molecular Weight | 140.13 g/mol | [1] |

| IUPAC Name | 1,3-difluoro-5-vinylbenzene | |

| Synonyms | 1,3-Difluoro-5-ethenylbenzene | |

| Physical Form | Liquid | |

| Boiling Point | 138.3 ± 20.0 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key expected features for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy are outlined below. This data is critical for researchers to validate their material before use in sensitive downstream applications like polymerization or multi-step organic synthesis.

| Technique | Expected Chemical Shifts (δ) and Signals |

| ¹H NMR | • Vinyl Protons (3H): A complex multiplet system (dd, ddt) typically between 5.0 and 7.0 ppm. The geminal, cis, and trans couplings will be distinct. • Aromatic Protons (3H): Signals expected between 6.5 and 7.5 ppm. The proton at C2 will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the proton at C4. The protons at C4 and C6 will show more complex splitting patterns due to coupling with each other, the C2 proton, and the fluorine atoms. |

| ¹³C NMR | • Aromatic Carbons: Six signals are expected. Carbons directly bonded to fluorine (C3, C5) will show large one-bond C-F coupling constants (¹JCF) and appear significantly downfield. The other aromatic carbons will show smaller two- or three-bond C-F couplings. • Vinyl Carbons: Two distinct signals for the CH and CH₂ groups. |

| ¹⁹F NMR | • A single resonance is expected as both fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aryl fluorides (approx. -100 to -115 ppm relative to CFCl₃).[4] The signal will appear as a multiplet due to coupling with the aromatic protons. |

| IR Spectroscopy | • C-H stretch (vinyl): ~3070 cm⁻¹ • C=C stretch (vinyl): ~1630 cm⁻¹ • C=C stretch (aromatic): ~1615 and 1590 cm⁻¹ • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. • C-H out-of-plane bend: ~920 and 990 cm⁻¹ |

Synthesis of this compound

The synthesis of this compound is most reliably achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5][6] This method offers high yields and specificity by forming the carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The causality behind this choice rests on the ready availability of the starting material, 3,5-difluorobenzaldehyde, and the reaction's tolerance for the fluoro substituents.

An alternative, the Heck reaction, could also be employed by coupling 1-bromo-3,5-difluorobenzene with ethylene, but the Wittig approach is often more practical on a lab scale for this specific target.[7][8]

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

This protocol is a representative, self-validating system. Researchers should perform their own risk assessment and optimization.

-

Ylide Generation (Step 1): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to 0°C in an ice bath. c. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The formation of the deep orange or yellow ylide indicates successful deprotonation. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Causality: The strong base (n-BuLi) is required to deprotonate the phosphonium salt, which is rendered acidic by the adjacent positively charged phosphorus atom. Anhydrous conditions are critical as the ylide is highly reactive towards water.

-

Wittig Reaction (Step 2): a. In a separate flame-dried flask, dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to 0°C. c. Transfer the freshly prepared ylide solution from Step 1 into the aldehyde solution via cannula. The characteristic color of the ylide should dissipate upon reaction. d. Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC). Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the stable triphenylphosphine oxide and the desired alkene product.[6]

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Polymerization

The primary utility of this compound in materials science is its role as a monomer in controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[][10] This technique allows for the synthesis of polymers with well-defined molecular weights, low dispersity (PDI), and complex architectures (e.g., block copolymers).

The fluorine atoms do not directly participate in the polymerization but influence the electronic properties of the vinyl group, affecting its reactivity ratios in copolymerizations. The resulting fluoropolymers exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity.

RAFT Polymerization Mechanism

The RAFT process mediates the radical polymerization by employing a thiocarbonylthio compound as a chain transfer agent (CTA). This agent reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate, leading to a controlled polymerization.

Caption: Simplified cycle of RAFT polymerization.

Representative Protocol: RAFT Polymerization of this compound

-

Reaction Setup: a. In a Schlenk flask, combine this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate, chosen based on monomer reactivity), and a radical initiator (e.g., AIBN or ACVA).[11] b. Add an appropriate solvent (e.g., toluene, dioxane, or DMF). The concentrations are calculated to target a specific degree of polymerization. Causality: The ratio of monomer to RAFT agent is the primary determinant of the final polymer's molecular weight. The initiator concentration is kept low to minimize irreversible termination events.

-

Degassing: a. Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to a loss of control.

-

Polymerization: a. Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 60-90°C, depending on the initiator's half-life). b. Allow the reaction to proceed for the desired time, taking aliquots periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).

-

Termination and Isolation: a. Quench the polymerization by cooling the flask in an ice bath and exposing it to air. b. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[12][13][14] The 3,5-difluorophenyl moiety, derived from monomers like this compound, serves as a critical structural motif.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[13][15] Replacing metabolically labile C-H bonds with C-F bonds can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[13]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes, which is particularly important for oral absorption and penetration of the blood-brain barrier.[15][16]

-

pKa Modification: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups.[14][15] This modulation can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.

-

-

Enhanced Target Binding: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds (acting as a weak H-bond acceptor) and multipolar interactions (e.g., with amide backbones in proteins).[12] These interactions can increase binding affinity and selectivity for the target protein. The 3,5-difluoro substitution pattern provides a specific electrostatic signature that can be exploited in rational drug design.

Safety and Handling

This compound is a flammable liquid and an irritant. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C. The monomer is often supplied with an inhibitor (like 4-tert-butylcatechol) to prevent spontaneous polymerization.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a highly valuable and versatile chemical building block. Its unique structural and electronic properties, conferred by the meta-disposed fluorine atoms, make it a monomer of choice for creating advanced fluoropolymers with tailored surface and bulk properties via controlled radical polymerization techniques like RAFT. Furthermore, its role as a key scaffold in medicinal chemistry underscores its importance in the development of next-generation therapeutics with improved metabolic stability and target affinity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this compound in their scientific endeavors.

References

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- SpringerLink. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ChemBK. (n.d.). This compound 99%.

- Angene. (n.d.). Fluorinated Aromatic Compounds in Pharmaceutical Development.

- The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes.

- Fluoropharm. (n.d.). 182132-57-6 | this compound.

- The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.

- National Institutes of Health (NIH). (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.

- Wikipedia. (n.d.). Heck reaction.

- University of Regensburg. (n.d.). Heck Reaction.

- ACS Publications. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.

- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.

- Boron Molecular. (n.d.). RAFT General Procedures.

- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

- Austin Community College. (n.d.). A Solvent Free Wittig Reaction.

- Beyond Benign. (n.d.). Wittig Reaction.

- PubChem. (n.d.). 3,4-Difluorostyrene.

- National Institutes of Health (NIH). (2024). Fluorinated building blocks in drug design: new pathways and targets.

- The Royal Society of Chemistry. (2013). Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine.

- National Institutes of Health (NIH). (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- National Institutes of Health (NIH). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- National Institutes of Health (NIH). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- University of Washington. (n.d.). Fluorine NMR.

- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

Sources

- 1. chembk.com [chembk.com]

- 2. 182132-57-6 | this compound - Fluoropharm [fluoropharm.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. biophysics.org [biophysics.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 10. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 11. boronmolecular.com [boronmolecular.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Difluorostyrene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on molecular conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Among the array of fluorinated building blocks, 3,5-difluorostyrene stands out as a versatile and valuable synthon. Its vinyl group offers a reactive handle for polymerization and various organic transformations, while the meta-disposed fluorine atoms on the aromatic ring provide a distinct electronic and steric profile. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the core attributes, synthesis, and applications of this compound.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 182132-57-6 | [1] |

| Molecular Weight | 140.13 g/mol | [1] |

| Molecular Formula | C₈H₆F₂ | |

| Appearance | Colorless liquid | |

| Storage | 2-8°C |

Synthesis of this compound: A Practical Approach

The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry. This method offers high yields and regiochemical control. The general synthetic workflow initiates from the commercially available 3,5-difluorobenzaldehyde.

Caption: Synthetic pathway for this compound via the Wittig reaction.

Experimental Protocol: Wittig Olefination of 3,5-Difluorobenzaldehyde

This protocol provides a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all institutional safety guidelines before commencing any chemical synthesis.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

3,5-Difluorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension while stirring vigorously. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. The 3,5-difluoro substitution pattern is particularly advantageous as it can modulate the pKa of nearby functional groups, block metabolic oxidation at the aromatic ring, and improve membrane permeability. While direct examples of marketed drugs containing the this compound moiety are not abundant, its utility as a key intermediate in the synthesis of complex, biologically active molecules is well-documented in patent literature and medicinal chemistry research.

The vinyl group of this compound serves as a versatile handle for a variety of chemical transformations, including but not limited to:

-

Heck Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex scaffolds.

-

Michael Addition: As a Michael acceptor for the introduction of nucleophiles.

-

Diels-Alder Reactions: Participating as a dienophile in cycloaddition reactions.

-

Polymerization: Serving as a monomer for the synthesis of fluorinated polymers with unique properties.

A notable application of related difluoroaromatic compounds is in the synthesis of kinase inhibitors, where the fluorine atoms can form favorable interactions with the protein backbone. For instance, the difluorophenyl motif is present in numerous approved and investigational drugs targeting a range of protein kinases. While a direct synthetic route from this compound may not always be the most common, its potential as a starting material for the synthesis of such pharmacophores is significant for drug discovery campaigns.

Role in Advanced Materials

Beyond its applications in the life sciences, this compound is a valuable monomer in the field of polymer chemistry. The incorporation of fluorine into polymers can impart desirable properties such as:

-

Increased Thermal Stability: The high strength of the carbon-fluorine bond contributes to enhanced thermal resistance.

-

Chemical Resistance: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.

-

Low Surface Energy: This leads to materials with hydrophobic and oleophobic properties, useful for coatings and low-friction surfaces.

-

Low Dielectric Constant: Making them suitable for applications in microelectronics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for both drug discovery and materials science. Its unique combination of a reactive vinyl group and a difluorinated aromatic ring provides a powerful tool for chemists to introduce fluorine into a wide array of molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the development of novel therapeutics and advanced materials.

References

Sources

Navigating the Physicochemical Landscape of 3,5-Difluorostyrene: A Technical Guide to Determining Boiling Point and Density

Introduction

The Significance of Fluorination on Physical Properties

The introduction of fluorine atoms into an organic molecule dramatically alters its physicochemical profile. In the case of 3,5-Difluorostyrene, the two fluorine atoms on the benzene ring induce a significant change in the electron distribution, leading to a strong dipole moment. This, in turn, influences intermolecular forces, which are the primary determinants of boiling point and density. Generally, increased fluorination can lead to higher boiling points compared to non-fluorinated analogues due to increased molecular weight and polarity, though this is not always a linear relationship and is highly dependent on the substitution pattern.

I. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially with valuable or small-scale samples, micro-methods are preferred.

Method 1: Thiele Tube Method

This classic and reliable method is ideal for small sample volumes.[1][2][3]

-

Sample Preparation: Fill a small test tube or a Durham tube to a depth of about 1-2 cm with this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[1] Heat the side arm of the Thiele tube gently with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1] Record this temperature.

-

Validation: For enhanced accuracy, repeat the determination at least twice and calculate the average.

-

Inverted Capillary Tube: The trapped air in the capillary tube expands upon heating, and when the liquid's vapor pressure equals the atmospheric pressure, the vapor of the liquid will also enter the capillary, creating a steady stream of bubbles. Upon cooling, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid back in. This precise point indicates the boiling point.

-

Thiele Tube: The design of the Thiele tube allows for uniform heating of the oil bath through convection currents, ensuring an accurate temperature reading.

Method 2: Simple Distillation

For larger sample volumes, a simple distillation can be employed to determine the boiling point.

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Boiling Point Reading: The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady temperature is maintained during the distillation process.

II. Determination of Density

Density, the mass per unit volume of a substance, is another fundamental physical property.

Method 1: Using a Graduated Cylinder and Balance

This is a straightforward method for a quick estimation of density.[4][5][6]

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the total mass.

-

Calculation:

-

Mass of liquid = (Mass of cylinder + liquid) - Mass of empty cylinder

-

Density = Mass of liquid / Volume of liquid

-

Method 2: Using a Pycnometer (Specific Gravity Bottle)

For a more precise determination of density, a pycnometer is the instrument of choice.

-

Mass of Empty Pycnometer: Weigh a clean, dry, and calibrated pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound and weigh it.

-

Calculation:

-

Mass of water = (Mass of pycnometer + water) - Mass of empty pycnometer

-

Volume of pycnometer = Mass of water / Density of water at the measured temperature

-

Mass of sample = (Mass of pycnometer + sample) - Mass of empty pycnometer

-

Density of sample = Mass of sample / Volume of pycnometer

-

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume, which allows for a much more precise measurement of volume compared to a graduated cylinder, leading to a more accurate density determination.

-

Temperature Control: The density of liquids is temperature-dependent. Therefore, all measurements should be performed at a constant, recorded temperature.

Summary of Physical Properties Determination

| Physical Property | Method | Key Considerations |

| Boiling Point | Thiele Tube | Ideal for small sample volumes; requires careful observation of bubble stream and liquid re-entry. |

| Simple Distillation | Suitable for larger volumes; boiling point is the stable temperature during distillation. | |

| Density | Graduated Cylinder & Balance | Quick estimation; accuracy is limited by the precision of the graduated cylinder. |

| Pycnometer | High precision method; requires careful handling and temperature control. |

Experimental Workflow Diagrams

Boiling Point Determination (Thiele Tube Method)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination (Pycnometer Method)

Caption: Workflow for Density Determination using the Pycnometer Method.

Safety Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. As with many fluorinated organic compounds, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While the precise boiling point and density of this compound are not yet established in the public domain, the methodologies outlined in this guide provide a robust framework for their empirical determination. By understanding the principles behind these experimental choices and executing the protocols with care, researchers can confidently characterize this and other novel compounds, paving the way for their application in drug discovery and materials science.

References

- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation.

- Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.

- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- JoVE. (2020, March 26). Video: Boiling Points - Procedure.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- ResearchGate. (2006, August 9). Quantification of Fluorine Density in the Outermost Atomic Layer.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).

- U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).

- E-AIM. (n.d.). Densities of Organic Compounds.

- National Bureau of Standards. (n.d.). Quantitative determination of fluorine in organic compounds.

- ACS Publications. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method.

- ResearchGate. (2015, April 21). (PDF) Direct Fluorination of Styrenes.

- ResearchGate. (n.d.). The boiling points for the fluorinated, chlorinated and brominated... | Download Scientific Diagram.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

Solubility of 3,5-Difluorostyrene in common organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Difluorostyrene in Common Organic Solvents

Introduction

This compound is a fluorinated aromatic monomer of significant interest in materials science and synthetic chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of specialty polymers, advanced photoresists, and functionalized organic materials.[1] The vinyl group provides a reactive handle for polymerization, while the fluorine substituents modify the reactivity, thermal stability, and optical properties of the resulting materials.

Understanding the solubility of this compound is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is fundamental to formulating solutions for polymer synthesis or coating applications. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers a predicted solubility profile in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Physicochemical Properties of Difluorostyrene Isomers

To contextualize the behavior of this compound, it is useful to compare its properties with those of its isomers. While specific data for the 3,5-isomer is limited, the properties of related compounds provide a strong basis for prediction.

| Property | This compound | 2,6-Difluorostyrene | 3,4-Difluorostyrene |

| CAS Number | 182132-57-6 | 207226-37-7[2] | 405-03-8[3] |

| Molecular Formula | C₈H₆F₂ | C₈H₆F₂[2] | C₈H₆F₂[3] |

| Molecular Weight | 140.13 g/mol | 140.13 g/mol [2] | 140.13 g/mol [3] |

| Physical Form | Liquid | Liquid[2] | Not specified |

| Boiling Point | Not specified | 59 °C / 51 mmHg[2] | Not specified |

| Density | Not specified | 1.13 g/mL at 25 °C[2] | Not specified |

| Refractive Index | Not specified | n20/D 1.499[2] | Not specified |

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and intermolecular interaction capabilities will be mutually soluble.[4]

For this compound, the key structural features influencing its solubility are:

-

Aromatic Ring: The benzene ring is nonpolar and capable of engaging in van der Waals forces (specifically, London dispersion forces) and π-π stacking interactions with other aromatic solvents.

-

Vinyl Group: This group is also primarily nonpolar and contributes to the molecule's overall hydrocarbon character.

-

Carbon-Fluorine Bonds: The C-F bond is highly polarized due to the strong electronegativity of fluorine. This introduces dipole moments into the molecule. However, in the 3,5-difluoro isomer, the two C-F bond dipoles are arranged symmetrically, which may result in a relatively small overall molecular dipole moment compared to asymmetrically substituted isomers like 3,4-difluorostyrene.

The primary intermolecular forces that this compound can participate in are:

-

London Dispersion Forces: These are the dominant forces, arising from the molecule's electron cloud, making it soluble in nonpolar solvents.

-

Dipole-Dipole Interactions: The polarized C-F bonds allow for electrostatic interactions with polar solvent molecules.

-

Hydrogen Bond Acceptance (Weak): The fluorine atoms possess lone pairs of electrons and can act as very weak hydrogen bond acceptors, potentially interacting with protic solvents like alcohols. It cannot, however, act as a hydrogen bond donor.

Diagram: Intermolecular Forces in Solution

The following diagram illustrates the potential interactions between this compound and various solvent types.

Caption: Key intermolecular forces between this compound and solvents.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Nonpolar, Aromatic | Miscible | Strong London dispersion and π-π stacking interactions ("like dissolves like"). |

| Hexane | Nonpolar, Aliphatic | Soluble / Miscible | Strong London dispersion forces due to similar nonpolar character. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Effective at solvating weakly polar compounds through dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Similar to DCM, a versatile solvent for a wide range of organic molecules. |

| Ethyl Acetate | Polar Aprotic | Soluble / Miscible | Good balance of polar and nonpolar characteristics. |

| Acetone | Polar Aprotic | Soluble / Miscible | Capable of dipole-dipole interactions with the C-F bonds. |

| Ethanol | Polar Protic | Soluble | Can engage in weak hydrogen bonding and dipole-dipole interactions. |

| Methanol | Polar Protic | Moderately Soluble | Higher polarity and stronger H-bonding network than ethanol may slightly reduce solubility. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring cannot overcome the strong hydrogen-bonding network of water. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the isothermal shake-flask method is a reliable and widely adopted technique.[6][7] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene, Hexane, etc.), HPLC-grade

-

Analytical balance (4 decimal places)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is confirmed by the presence of a separate, undissolved phase of the solute after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.

-

Dilute the filtered sample to the mark with fresh solvent. Record the final volume.

-

Reweigh the volumetric flask to determine the mass of the collected sample.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the prepared sample solution using a suitable analytical technique (GC-FID is often preferred for volatile organic compounds).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Diagram: Experimental Workflow

The following flowchart outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for quantitative solubility measurement via the shake-flask method.

Practical Implications and Applications

-

Reaction Chemistry: The high solubility in common aprotic solvents like THF and toluene makes them ideal media for reactions involving this compound, such as polymerizations or functional group transformations.

-

Purification: Solubility differences are the basis for purification. For example, its insolubility in water allows for aqueous workups to remove water-soluble impurities. Its high solubility in nonpolar solvents like hexane, followed by the addition of a less effective "anti-solvent" (like methanol), could be a viable strategy for purification by crystallization.

-

Polymer Science: In polymerization processes, the choice of solvent is critical. The solvent must dissolve the monomer, the initiator, and the resulting polymer to a desired extent to control reaction kinetics and prevent premature precipitation.

-

Computational Modeling: While experimental determination is the gold standard, computational methods are gaining traction. Models like COSMO-RS or machine learning approaches can provide rapid solubility estimates, aiding in solvent screening for process development.[8][9]

Safety Considerations

This compound is a flammable liquid and an irritant. Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keeping away from ignition sources.

Conclusion

While specific quantitative solubility data for this compound is sparse, a strong predictive understanding can be derived from fundamental chemical principles and data from its isomers. It is characterized as a weakly polar molecule, demonstrating high solubility in a broad range of nonpolar and polar aprotic organic solvents and insolubility in water. For applications requiring high precision, the detailed shake-flask protocol provided herein offers a reliable path to generating robust, quantitative solubility data. This understanding is essential for leveraging the full potential of this versatile fluorinated monomer in research, development, and manufacturing.

References

- Department of Chemistry, University of the Witwatersrand. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Ferreira, O., et al. (2019). The Experimental Determination of Solubilities. In Solubility of Solids in Liquids.

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- Lusi, M., et al. (2020).

- ResearchGate. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3,4-Difluorostyrene.

- PubChem. (n.d.). 3,4-Difluorostyrene.

- PubChem. (n.d.). 2,6-Difluorostyrene.

- Acree, Jr., W. E. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.

Sources

- 1. 2,6-DIFLUOROSTYRENE | 207226-37-7 [chemicalbook.com]

- 2. 2,6-二氟苯乙烯 99%, contains 0.25% 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 3,4-Difluorostyrene | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. education.com [education.com]

- 5. CAS 207226-37-7: 2,6-difluorostyrene | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Reactivity and Stability of 3,5-Difluorostyrene: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorostyrene is a valuable monomer and synthetic intermediate whose unique electronic properties, conferred by the symmetric difluorination of the aromatic ring, make it a subject of significant interest in materials science and medicinal chemistry. The strong electron-withdrawing nature of the fluorine atoms profoundly influences the reactivity of both the vinyl group and the aromatic system, while also imparting specific stability characteristics. This guide provides an in-depth analysis of the stability and reactivity of this compound under various conditions. It details its propensity for controlled polymerization, its behavior in electrophilic and vinylic reactions, and its potential as a building block in the synthesis of complex molecules. This document is intended to serve as a core reference for researchers, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.

Introduction: Structural and Electronic Profile

This compound (C₈H₆F₂) is an aromatic compound characterized by a vinyl group attached to a benzene ring substituted with two fluorine atoms at the meta positions.

Key Structural Features:

-

Aromatic Ring: The benzene core provides a platform for substitution reactions.

-

Vinyl Group: The C=C double bond is susceptible to addition reactions and is the key functional group for polymerization.

-

Fluorine Substituents: Two fluorine atoms are positioned meta to the vinyl group. As the most electronegative elements, they exert a powerful inductive electron-withdrawing effect (-I effect) on the ring. This effect reduces the electron density of the aromatic system, influencing its reactivity.

The strategic placement of fluorine atoms is critical in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] In polymer science, fluorination imparts desirable properties such as thermal and chemical resistance.[3]

Physicochemical Stability and Handling

A thorough understanding of the stability of this compound is paramount for its safe storage, handling, and application in controlled chemical processes.

Stability Under Various Conditions

The molecule is generally stable under standard laboratory conditions but is reactive under specific circumstances.[4] The high-energy C-F bond contributes to the overall stability of the fluorinated aromatic core.[5][6]

| Condition | Stability Profile & Observations | Causality | Citations |

| Thermal | Stable under normal conditions. Avoid high temperatures, open flames, and sparks as it is a combustible liquid. | The C-F bond is exceptionally strong, requiring significant energy for cleavage. However, like other styrenes, the vinyl group can undergo uncontrolled thermal polymerization. Fluorine substitution can sometimes lower the overall thermal stability of complex molecules compared to non-fluorinated analogs. | [4][5][7][8] |

| Light | Potential for light-induced polymerization. | Styrenic compounds can form radical species upon exposure to UV light, initiating polymerization. While specific data for this molecule is limited, general principles of photochemistry suggest this reactivity. | [9] |

| Acids/Bases | Stable in the absence of strong, non-nucleophilic acids. Strong bases could potentially react, though the C-F bond is generally resistant. | The aromatic C-F bond is typically unreactive towards acids and bases under standard conditions. However, strong Lewis acids can coordinate with the fluorine atoms or the pi-system, potentially altering reactivity. | [10] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | The vinyl group and the aromatic ring are susceptible to oxidation, which can be vigorous and exothermic. | [4] |

| Hazardous Polymerization | Can occur. The product is often stabilized with inhibitors like TBC (4-tert-butylcatechol) to prevent spontaneous polymerization. | The vinyl group is prone to radical polymerization, which can be initiated by heat, light, or peroxides. This reaction can be rapid and exothermic. | [4][11] |

Recommended Storage and Handling Protocol

Adherence to a strict protocol is essential to maintain the integrity of the compound and ensure laboratory safety.[12]

Protocol 1: Storage and Handling of this compound

-

Storage:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[14]

-

Store away from incompatible materials, particularly strong oxidizing agents.[4]

-

Protect from direct sunlight.[12]

-

For long-term storage, refrigeration is recommended to inhibit polymerization.

-

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[11]

-

Use spark-proof tools and explosion-proof equipment.[14]

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[13]

-

-

Dispensing:

-

Before dispensing, check the material for signs of polymerization (e.g., increased viscosity or solidification).

-

If an inhibitor is used, ensure it is still active. If necessary, the inhibitor can be removed before use by column chromatography or distillation, but the uninhibited monomer must be used immediately.

-

Diagram 1: Laboratory Safety Workflow

A logical workflow for handling hazardous chemicals like this compound.

Caption: Workflow for safe handling of this compound.

Reactivity and Synthetic Applications

The dual functionality of the vinyl group and the fluorinated aromatic ring makes this compound a versatile reagent.

Polymerization of the Vinyl Group

The most prominent reaction of this compound is polymerization. Due to the demand for well-defined polymers, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly relevant.[3]

Causality in RAFT Polymerization: RAFT polymerization is chosen for its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[16] This control is achieved through the use of a RAFT chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for uniform chain growth across the polymer population. Fluorinated styrenes are excellent candidates for this method.[3]

Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol is adapted from established methods for fluorinated styrenes.[3][17]

-

Reagent Preparation:

-

This compound (monomer): Pass through a short column of basic alumina to remove inhibitor.

-

AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator): Recrystallize from methanol.

-

CTA (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate): Use as received.

-

Solvent (e.g., Anisole or DMF): Use anhydrous grade.

-

-

Reaction Setup:

-

To a Schlenk flask equipped with a magnetic stir bar, add the CTA (e.g., 0.05 mmol, 1 eq.) and AIBN (e.g., 0.01 mmol, 0.2 eq.).

-

Add the inhibitor-free this compound (e.g., 5 mmol, 100 eq.) and the solvent (to achieve desired concentration, e.g., 50% w/w).

-

Seal the flask with a rubber septum.

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.

-

-

Polymerization:

-

After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the reaction to proceed for the planned duration (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

-

-

Termination and Isolation:

-

Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

-

Dilute the viscous solution with a suitable solvent (e.g., THF).

-

Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Diagram 2: RAFT Polymerization Workflow

This diagram illustrates the key stages of a typical RAFT polymerization experiment.

Caption: Key stages of a RAFT polymerization experiment.

Reactions of the Aromatic Ring

The two electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions ortho to the fluorines (positions 2, 4, 6) and meta to the vinyl group. This makes direct functionalization of the ring challenging.

Reactions of the Vinyl Group

Beyond polymerization, the vinyl group undergoes typical alkene reactions.

-

Diels-Alder Reaction: As a dienophile, it can react with dienes. The reactivity will be influenced by the electron-poor nature of the aromatic ring. Studies on related β-fluoro-β-nitrostyrenes show they readily participate in Diels-Alder reactions.[18][19]

-

Addition Reactions: The double bond can be hydrogenated to form 3,5-difluoroethylbenzene or undergo addition of halogens.

-

Oxidation: Strong oxidizing agents can cleave the double bond to yield 3,5-difluorobenzoic acid.

Application in Drug Development

Spectroscopic Characterization

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.[22]

| Technique | Expected Observations for this compound |

| ¹H NMR | Vinyl Protons (3H): Complex splitting patterns (dd or ddt) due to geminal, cis, and trans H-H coupling, as well as smaller H-F couplings. Aromatic Protons (3H): Two signals are expected. A triplet for the proton at C4 (coupled to two F atoms) and a doublet for the two equivalent protons at C2 and C6 (each coupled to one F and the C4 proton). |

| ¹³C NMR | Aromatic Carbons: Carbons directly bonded to fluorine (C3, C5) will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller couplings. A total of 6 signals are expected for the 8 carbons due to symmetry. A related compound, 1,3-difluorobenzene, provides a reference for the aromatic region.[23] |

| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. |

| FT-IR | C-F Stretch: Strong absorption band around 1100-1300 cm⁻¹. C=C Stretch (Vinyl): Peak around 1630 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. =C-H Bending (Vinyl): Strong peaks in the 910-990 cm⁻¹ region. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 140.13. |

Conclusion

This compound is a monomer with a well-defined reactivity profile dominated by its vinyl group and influenced by its symmetrically fluorinated aromatic ring. Its stability under normal conditions is good, but it requires inhibition and careful handling to prevent unwanted polymerization and to mitigate its flammability. The primary application lies in the synthesis of fluorinated polymers, where controlled radical methods like RAFT polymerization allow for the creation of well-defined materials with valuable properties. While its direct use in electrophilic substitution is limited by deactivation, the vinyl group serves as a versatile handle for incorporating the metabolically robust 3,5-difluorophenyl moiety into more complex structures, making it a valuable building block for both materials and medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this compound in their work.

References

- This compound - Apollo Scientific. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.

- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 4). Sigma-Aldrich.

- Difluorostyrene SDS, 405-42-5 Safety D

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 11). TCI Chemicals.

- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.

- Synthesis and Reactivity of Difluoroaromatic Compounds Containing Heterocyclic Central Groups. (2003, September 1). R Discovery.

- The Synthesis and Polymerization of Some Fluorinated Styrenes. (n.d.). Journal of the American Chemical Society.

- Material Safety Data Sheet - 3-Fluorostyrene, 97%. (n.d.). Cole-Parmer.

- 2,5-Difluorostyrene. (n.d.). Synquest Labs.

- 3,5-Difluorobenzonitrile. (n.d.). Apollo Scientific.

- Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, November 7).

- Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). (2025, October 13).

- Synthesis process of 3, 5-difluorophenol. (n.d.).

- Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. (2024, February 6). PubMed Central.

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.

- NMR, mass spectroscopy, IR - finding compound structure? (2019, March 6).

- Catalytic Ring Expanding Difluorination: An Enantioselective Platform to Access β,β‐Difluorinated Carbocycles. (2024, April 9).

- Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions. (n.d.).

- Polymerization‐Induced Self‐Assembly for the Synthesis of Polyisoprene‐Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion. (2024, October 26).

- SOP For Storage, Handling and Transport Of Hazardous Chemical. (2017, December 15).

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022, December 13). PubMed Central.

- Catalyst-Free and Solvent-Controlled Divergent Synthesis of Difluoromethylene-Containing S-Heterocycles. (2021, July 2). PubMed.

- Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct. (n.d.). Wiley Online Library.

- Synthesis of 3,5-Difluorotoluene. (2025). Benchchem.

- Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (n.d.). Beilstein Journals.

- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. (2015, May 29).

- Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (2021, January 13).

- Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). (2022, March 31). MDPI.

- 3,5-Difluorobenzoic acid. (2025, August 10).

- 3,5-Difluorobenzoic acid 97%. (n.d.). Sigma-Aldrich.

- FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study. (n.d.). PubMed.

- Visible-Light-Controlled Thermal Energy Storage and Release: A Tetra-Ortho-Fluorinated Azobenzene-Doped Composite Phase Change M

- Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. (n.d.). Beilstein Journals.

- Influence of Light and Heat on the Stability of Nitrofurazone Solution. (2025, August 7).

- 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. (2024, September 11). GaBI Journal.

- Process for preparing 1,3-difluorobenzene. (n.d.).

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 4. fishersci.com [fishersci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons [beilstein-journals.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pharmastate.academy [pharmastate.academy]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. Polymerization‐Induced Self‐Assembly for the Synthesis of Polyisoprene‐Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. sciencedaily.com [sciencedaily.com]

- 21. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. 1,3-Difluorobenzene (372-18-9) 13C NMR [m.chemicalbook.com]

The Researcher's Guide to 3,5-Difluorostyrene: From Procurement to Application

A Technical Guide for Scientists and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. 3,5-Difluorostyrene, a key building block, offers a unique combination of reactivity and fluorine-imparted characteristics, making it a valuable reagent for researchers. This guide provides an in-depth technical overview of this compound, covering its commercial sourcing, quality control, applications, and safe handling.

Commercial Availability and Procurement of this compound

Sourcing high-quality this compound is the critical first step for any research or development program. Several chemical suppliers offer this reagent, typically with purities ranging from 97% to over 99%. It is crucial to consider not only the purity but also the presence and type of inhibitor, which is added to prevent polymerization during storage.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Common Inhibitor | Notes |

| Sigma-Aldrich | ≥99% | 4-tert-butylcatechol | Often available in various quantities, suitable for both small-scale research and larger development projects. |

| Apollo Scientific | ≥97% | Varies | A well-regarded supplier of fine chemicals and intermediates. |

| Oakwood Chemical | ≥98% | Varies | Provides a range of fluorinated building blocks. |

| TCI Chemicals | >98% | Varies | Offers a comprehensive catalog of reagents for organic synthesis. |

| SynQuest Laboratories | ≥97% | Varies | Specializes in fluorinated organic and inorganic chemicals. |

When purchasing this compound, it is imperative to request and review the Certificate of Analysis (CoA). The CoA provides critical information on the purity, the identity and concentration of any inhibitors, and the levels of any detected impurities. For applications in drug development, a higher purity grade (e.g., >99%) is generally recommended to minimize the introduction of process-related impurities into the synthetic route.

Quality Control and Analysis of this compound

Ensuring the quality of this compound is paramount for the reproducibility and success of synthetic protocols. The primary analytical techniques for assessing the purity and identity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in Commercial this compound

The impurity profile of this compound is largely dependent on its synthetic route. Two common methods for its preparation are the Wittig reaction of 3,5-difluorobenzaldehyde and the Suzuki coupling of a vinylboronic acid derivative with a 3,5-difluorohalobenzene.

Common Impurities from a Wittig Synthesis Route:

-

Unreacted 3,5-difluorobenzaldehyde: The starting material for the Wittig reaction.

-

Triphenylphosphine oxide: A byproduct of the Wittig reaction.[1][2][3][4]

-

Solvent residues: Residual solvents from the reaction and purification steps.

-

Phosphonium salts: Unreacted or byproduct phosphonium salts.

Common Impurities from a Suzuki Coupling Synthesis Route:

-

Unreacted 3,5-difluorohalobenzene: The starting aryl halide.

-

Homocoupled biaryl species: A common byproduct in Suzuki reactions.[5][6][7][8][9]

-

Boronic acid/ester derivatives: Residual starting materials or byproducts.

-

Catalyst residues: Trace amounts of the palladium catalyst.

The presence of these impurities can interfere with subsequent reactions. For example, unreacted aldehyde can lead to undesired side products, while catalyst residues can affect the performance of downstream catalytic reactions.

Analytical Protocols for Quality Control

Protocol 1: Purity Assessment by GC-MS

This protocol outlines a general method for determining the purity of this compound and identifying volatile impurities.

1. Sample Preparation:

- Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Inlet Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-400 amu.

3. Data Analysis:

- The purity is determined by the area percentage of the main peak in the chromatogram.

- The mass spectrum of the main peak should be consistent with the molecular weight of this compound (140.13 g/mol ).

- Identify any impurity peaks by comparing their mass spectra with library databases and considering potential byproducts from the synthesis.

Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound and can also be used for quantitative analysis (qNMR).

1. Sample Preparation:

- Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

2. NMR Spectrometer Parameters:

- Field Strength: 400 MHz or higher is recommended for better resolution.

- Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

- ¹H NMR:

- Acquire a standard proton spectrum. The vinyl protons will appear as a characteristic set of multiplets, and the aromatic protons will show splitting patterns consistent with a 1,3,5-trisubstituted benzene ring.

- ¹³C NMR:

- Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

- ¹⁹F NMR:

- Acquire a proton-decoupled fluorine spectrum. A single resonance is expected for the two equivalent fluorine atoms.

3. Data Interpretation:

- Confirm the chemical shifts and coupling constants with literature values or predicted spectra.

- The presence of unexpected signals may indicate impurities. Integration of the signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known. For accurate quantification, qNMR with an internal standard is recommended.[10]

Applications in Research and Drug Development

The unique electronic properties conferred by the two fluorine atoms make this compound a valuable building block in both medicinal chemistry and polymer science.

Medicinal Chemistry

The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[11] The 3,5-difluorophenyl motif is found in a number of bioactive molecules. For instance, it is a key component in the synthesis of certain kinase inhibitors and other therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, which can be exploited in drug design. One example of a drug containing a 3,5-difluorophenyl moiety is Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor.[12]

Polymer Science

This compound can be polymerized or copolymerized to create fluorinated polymers with tailored properties. These polymers can exhibit enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The fluorine atoms can also influence the polymer's morphology and surface characteristics.

Protocol 3: Exemplary Free-Radical Polymerization of this compound

This protocol provides a basic procedure for the solution polymerization of this compound.

1. Materials:

- This compound (inhibitor removed by passing through a column of basic alumina).

- Azobisisobutyronitrile (AIBN) as the initiator.

- Anhydrous toluene as the solvent.

2. Procedure:

- In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g) and AIBN (e.g., 0.05 g) in anhydrous toluene (e.g., 20 mL).

- Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

- After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

- Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 70-80 °C) for a specified time (e.g., 12-24 hours).

- Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by GC or ¹H NMR.

- After the desired conversion is reached, cool the reaction mixture to room temperature.

- Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

- Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

3. Characterization: